molecular formula C9H11NO B3242143 3-(4-Methylpyridin-3-yl)propanal CAS No. 1502958-02-2

3-(4-Methylpyridin-3-yl)propanal

Cat. No.: B3242143
CAS No.: 1502958-02-2
M. Wt: 149.19
InChI Key: KEZHLGAPFPFBRR-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-3-yl)propanal is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is a derivative of pyridine, featuring a propanal group attached to the 3-position of a 4-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpyridin-3-yl)propanal typically involves the reaction of 4-methylpyridine with propanal under controlled conditions. One common method is the use of a Grignard reagent, where 4-methylpyridine is reacted with a suitable propanal derivative in the presence of a catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpyridin-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: 3-(4-Methylpyridin-3-yl)propanoic acid.

    Reduction: 3-(4-Methylpyridin-3-yl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylpyridin-3-yl)propanal has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .

Comparison with Similar Compounds

    3-(3-Pyridyl)propanal: Similar structure but with the propanal group attached to the 3-position of the pyridine ring.

    3-(4-Methylpyridin-3-yl)propanol: The reduced form of 3-(4-Methylpyridin-3-yl)propanal.

    3-(4-Methylpyridin-3-yl)propanoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

IUPAC Name

3-(4-methylpyridin-3-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8-4-5-10-7-9(8)3-2-6-11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZHLGAPFPFBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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